![molecular formula C9H13ClFNO B3078348 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1050508-88-7](/img/structure/B3078348.png)
2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride can be represented by the SMILES string FC1=CC=CC=C1OCCN.[H]Cl . The InChI key for this compound is SKZQQAPLSWJXDO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.63 . It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
Synthetic Applications :
- Luo et al. (2008) developed a novel synthetic route for a compound closely related to 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, highlighting its significance as an intermediate in pharmaceutical synthesis, particularly for drugs like Silodosin used in treating benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).
Metal Ion Interaction Studies :
- Kumar et al. (2012) explored the interaction of Cu(II) complexes with ligands similar to this compound, indicating potential applications in studying metal-ligand interactions and their biological implications (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Fluoroionophores Development :
- Hong et al. (2012) developed fluoroionophores from derivatives similar to this compound for specific metal ion chelation, which is important in developing sensors and diagnostic tools (Hong, Lin, Hsieh, & Chang, 2012).
Enzymatic Metabolism and Toxicology :
- Nielsen et al. (2017) characterized the metabolism of compounds structurally related to this compound by cytochrome P450 enzymes, shedding light on its pharmacokinetic properties and potential toxicological implications (Nielsen, Holm, Leth-Petersen, Kristensen, Olsen, & Linnet, 2017).
Biochemical Pharmacology :
- Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substances structurally related to this compound, focusing on their interactions with serotonin receptors, which has implications in neuroscience and pharmacology (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
Analytical Chemistry and Forensics :
- Lum et al. (2020) discussed the identification of related compounds in forensic settings, emphasizing the importance of this compound in analytical chemistry and its role in forensic toxicology (Lum, Brettell, Brophy, & Hibbert, 2020).
Antimicrobial and Antidiabetic Studies :
- G et al. (2023) synthesized Schiff bases from derivatives and tested them for antimicrobial and antidiabetic properties, suggesting potential therapeutic applications of this compound (G, K, P, & N, 2023).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXESSNHARNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1050508-88-7 | |
Record name | Ethanamine, 2-(2-fluorophenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050508-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.